1,1,2,2-Tetrachlorotetrafluoropropane
Overview
Description
1,1,2,2-Tetrachlorotetrafluoropropane is a chlorofluorocarbon (CFC) with the molecular formula C3Cl4F4. This compound is known for its stability and non-flammability, making it useful in various industrial applications. It is a colorless liquid at room temperature and has been used historically as a refrigerant and in other specialized applications.
Preparation Methods
The synthesis of 1,1,2,2-Tetrachlorotetrafluoropropane typically involves the halogenation of hydrocarbons. One common method is the chlorination and fluorination of propylene. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the selective addition of chlorine and fluorine atoms to the propylene backbone . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
1,1,2,2-Tetrachlorotetrafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include hydroxide ions or amines.
Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can be oxidized under specific conditions to form various oxidized products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce alcohols, while reduction can yield partially dehalogenated compounds.
Scientific Research Applications
1,1,2,2-Tetrachlorotetrafluoropropane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its stability and non-reactivity under standard conditions.
Biology: In biological research, it can be used as a medium for studying the effects of halogenated compounds on biological systems.
Medicine: Although not commonly used in medicine, its derivatives are sometimes explored for potential pharmaceutical applications.
Industry: It has been used in the production of refrigerants and as a blowing agent in the manufacture of foams
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrachlorotetrafluoropropane exerts its effects is primarily through its interaction with other molecules in its environment. Its stability and non-reactivity make it an excellent solvent, but it can also participate in chemical reactions under specific conditions. The molecular targets and pathways involved depend on the specific application and the conditions under which it is used .
Comparison with Similar Compounds
1,1,2,2-Tetrachlorotetrafluoropropane can be compared with other similar chlorofluorocarbons, such as:
1,1,1,3-Tetrachlorotetrafluoropropane: Similar in structure but with different chlorine and fluorine atom positions, leading to different physical and chemical properties.
1,1,2,2-Tetrachloroethane: Another chlorinated compound with different applications and reactivity.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1,1,2,2-tetrachloro-1,3,3,3-tetrafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F4/c4-1(5,2(6,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEBBCDMYRPKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547496 | |
Record name | 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-44-2 | |
Record name | 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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